Propiophenone-2',3',4',5',6'-D5
Overview
Description
Propiophenone-2',3',4',5',6'-D5 is a deuterated derivative of phenylpropanone. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms on the phenyl ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Preparation Methods
The synthesis of Propiophenone-2',3',4',5',6'-D5 typically involves the deuteration of phenylpropanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to achieve higher yields and purity.
Chemical Reactions Analysis
Propiophenone-2',3',4',5',6'-D5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The deuterated phenyl ring can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Propiophenone-2',3',4',5',6'-D5 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals and illicit drugs. Its deuterated nature makes it valuable in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds often exhibit altered pharmacokinetics, making them useful in drug development to improve the efficacy and reduce the side effects of pharmaceuticals.
Industry: It is used in spectroscopy studies, including nuclear magnetic resonance (NMR) and mass spectrometry, to enhance the resolution and sensitivity of analytical techniques.
Mechanism of Action
The mechanism of action of Propiophenone-2',3',4',5',6'-D5 is primarily related to its deuterated nature. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction rates. This isotope effect can influence the compound’s interactions with molecular targets and pathways, making it a valuable tool in studying biochemical processes and drug metabolism.
Comparison with Similar Compounds
Propiophenone-2',3',4',5',6'-D5 can be compared with other deuterated and non-deuterated phenylpropanone derivatives:
1-Phenylpropan-1-one: The non-deuterated version, commonly used in organic synthesis and as a precursor for various compounds.
2-Bromo-1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one: A brominated derivative used in different synthetic applications.
1-(2-Hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one:
The uniqueness of this compound lies in its deuterated nature, which imparts distinct physical and chemical properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIOVPPHQSLHCZ-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310810 | |
Record name | 1-Propanone, 1-(phenyl-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-23-7 | |
Record name | 1-Propanone, 1-(phenyl-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(phenyl-d5)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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